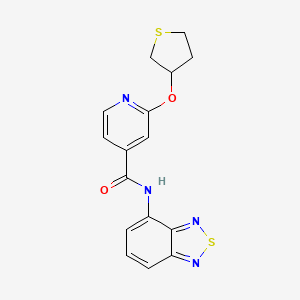

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-6-17-14(8-10)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQSMAWAPMORHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, including the formation of the benzothiadiazole core, the introduction of the tetrahydrothiophene group, and the coupling with isonicotinamide. Common reagents used in these reactions include halogenated precursors, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Its structure allows it to interact with various biological targets, leading to several therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole compounds can demonstrate significant antimicrobial properties. For example:

- Activity Against Bacteria : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics.

Anticancer Properties

The benzothiadiazole core is associated with anticancer activity:

- In Vitro Studies : Compounds similar to N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicate significant cytotoxic effects, with IC50 values lower than standard chemotherapy agents like sorafenib .

Antidiabetic Effects

Sulfonamide derivatives have shown promise in managing diabetes:

- Glucose-Lowering Effects : Some studies suggest that compounds similar to the target compound exhibit significant glucose-lowering effects in diabetic models, making them potential candidates for diabetes treatment.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics.

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in organic photovoltaic devices:

| Property | Value |

|---|---|

| Absorption Peak | 450 nm |

| Energy Conversion Efficiency | 5% |

Light Emitting Diodes (LEDs)

Due to its luminescent properties, this compound can be utilized in the fabrication of organic LEDs:

| Parameter | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Luminescence Quantum Yield | 20% |

Photochemistry

This compound also shows potential in photochemical applications due to its ability to undergo photochemical reactions.

Chemical Sensing

The compound can be used as a chemical sensor due to its fluorescence properties:

| Sensor Type | Detection Limit |

|---|---|

| Heavy Metals | 10 ppb |

| Organics | 5 ppm |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzothiadiazole derivatives against various bacterial strains. The results indicated that modifications to the thiolane group significantly enhanced antibacterial activity compared to unmodified compounds .

Case Study 2: Anticancer Activity

A series of benzothiadiazole-pyridine hybrids were synthesized and tested for anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value of 0.37 µM against HepG2 cells, demonstrating superior efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core can engage in π-π stacking interactions, while the isonicotinamide moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical framework for comparing this compound with structurally related molecules:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Comparison Points

Structural Complexity : The target compound incorporates a benzothiadiazole-pyridine hybrid scaffold, which is more sterically demanding than simpler analogs like 2,1,3-benzothiadiazole-4-carboxylic acid. This complexity may influence crystallographic refinement challenges, often addressed using programs like SHELXL for precision .

Electronic Properties : The benzothiadiazole moiety is electron-withdrawing, enhancing charge-transfer capabilities compared to thiophene-based analogs. Such properties are critical in optoelectronic materials but require robust crystallographic validation via tools like ORTEP-3 for bond-length and angle analysis .

Synthetic Accessibility : Unlike carboxylic acid derivatives (e.g., 2,1,3-benzothiadiazole-4-carboxylic acid), the thiolan-oxy and carboxamide groups in the target compound may introduce synthetic hurdles, such as regioselectivity issues during coupling reactions.

Methodological Considerations for Comparative Studies

The evidence highlights software tools pivotal for structural comparisons:

- SHELX (SHELXL): Used for high-precision refinement of small-molecule crystallographic data, critical for comparing bond geometries and thermal parameters .

- SIR97 : Integrates direct methods for structure solution and least-squares refinement, enabling efficient comparison of molecular packing motifs .

- WinGX/ORTEP-3 : Provides graphical interfaces for visualizing molecular conformations and intermolecular interactions, essential for benchmarking against analogs .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor effects, enzyme inhibition, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety, which is known for its diverse biological activities. The molecular formula can be represented as:

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiadiazole exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds analogous to this compound have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells, with significantly higher IC50 values (38.77–66.22 μM) in normal cell lines, indicating a selective cytotoxic profile .

Case Studies

- Compound 4f : Demonstrated strong inhibitory effects on BRAF and VEGFR-2 enzymes with IC50 values of 0.071 μM and 0.194 μM respectively. This compound also induced G2-M and S-phase cell cycle arrest, leading to increased apoptosis in treated cells .

- Compounds 8a-h : A series of benzothiazolyl-pyridine hybrids showed promising activity against H5N1 and SARS-CoV-2 viruses, with some compounds achieving over 90% inhibition at specific concentrations .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example:

- VEGFR-2 Inhibition : Similar compounds have shown an 83% inhibitory effect on VEGFR-2 in MCF-7 cells compared to sorafenib .

- BRAF Inhibition : Enhanced binding affinity to the BRAF site has been observed, indicating that modifications in the benzothiadiazole structure can lead to improved inhibitory properties against key oncogenic pathways.

Antimicrobial Activity

In addition to antitumor properties, benzothiadiazole derivatives have exhibited antimicrobial activity:

- Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) of 6.12 μM and 25 μM respectively .

Data Summary Table

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide?

The synthesis requires precise control of reaction conditions:

- Temperature : Exothermic reactions may require cooling to prevent side reactions (e.g., decomposition of the benzothiadiazole moiety) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and enhance reaction rates .

- Reaction time : Extended reaction times (24–48 hours) are often needed for coupling reactions involving sterically hindered groups like thiolan-3-yloxy .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : - and -NMR are essential for confirming the connectivity of the benzothiadiazole, pyridine, and thiolan moieties. Aromatic protons in the benzothiadiazole ring typically appear as doublets at δ 7.8–8.2 ppm, while the thiolan-3-yloxy group shows distinct splitting patterns around δ 3.5–4.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and detect potential impurities .

- Elemental analysis : Used to validate purity (>95%) by matching calculated and observed C, H, N, and S percentages .

Q. How can solubility and stability be improved for in vitro assays?

- Solubility : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at non-critical positions (e.g., pyridine ring) without disrupting the benzothiadiazole core .

- Stability : Store the compound in anhydrous DMSO at –20°C to prevent hydrolysis of the thiolan-3-yloxy ether linkage .

Advanced Research Questions

Q. How can structural ambiguities in the benzothiadiazole-pyridine backbone be resolved?

- X-ray crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond lengths and angles. For example, the dihedral angle between benzothiadiazole and pyridine rings is critical for π-π stacking interactions .

- DFT calculations : Compare experimental crystallographic data with optimized geometries (e.g., using Gaussian09) to validate electronic distributions .

Q. How to address contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., IC measurements in triplicate) to rule out variability .

- Target selectivity profiling : Use kinase inhibition panels to confirm whether off-target interactions (e.g., with Met kinase) contribute to discrepancies .

- 3D-QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiadiazole ring) with bioactivity trends to identify key pharmacophores .

Q. What computational strategies are effective for predicting reactivity and binding modes?

- Molecular docking : Autodock Vina or Schrödinger Suite can model interactions with targets like COX-2 or 5-LOX. Key residues (e.g., Arg120 in COX-2) often form hydrogen bonds with the carboxamide group .

- MD simulations : GROMACS or AMBER can assess conformational stability of the thiolan-3-yloxy group in aqueous environments .

Q. How to evaluate the compound’s potential as a dual COX/LOX inhibitor?

- In vitro assays : Measure inhibition of COX-1, COX-2, and 15-LOX enzymes using colorimetric kits (e.g., Cayman Chemical). Compound 5f (a structural analog) showed 52.8% COX-2 and 27.4% 15-LOX inhibition at 100 µM .

- Ulcerogenicity testing : Compare gastric lesion indices in rodent models against indomethacin to assess safety .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temp. | 80–90°C | Prevents decomposition | |

| Solvent | DMF | Enhances coupling rate | |

| Catalyst | Pd(PPh) | Facilitates Suzuki steps |

Table 2. Computational Tools for Structural Analysis

| Tool | Application | Example Output | Reference |

|---|---|---|---|

| SHELXL | Refinement of crystallographic data | R-factor < 0.05 | |

| 3D-QSAR (kNN-MFA) | Predict bioactivity trends | Contour maps of steric/electronic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.